molecular formula C15H19N3 B6317823 Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179056-27-0

Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine

Cat. No.: B6317823
CAS No.: 179056-27-0
M. Wt: 241.33 g/mol
InChI Key: YOBRQLPZWQNXDH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

They bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the disruption of cell cycle progression.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on CDK2 for uncontrolled proliferation .

Pharmacokinetics

It is known that the compound has a predicted boiling point of 3735±300 °C and a predicted density of 1193±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The inhibition of CDK2 by similar compounds leads to cell cycle arrest and apoptosis, particularly in cancer cells . .

Action Environment

The action, efficacy, and stability of Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability . The pH of the environment can also affect the compound’s ionization state and, consequently, its absorption and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopentyl and benzylamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. Subsequent steps include the alkylation or acylation of the pyrazole to introduce the cyclopentyl group and the attachment of the benzylamine moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Cyclopentyl-2H-pyrazol-3-yl)-piperidine
  • (3R)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Uniqueness

Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-7-14(6-1)16-11-12-4-3-5-13(10-12)15-8-9-17-18-15/h3-5,8-10,14,16H,1-2,6-7,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBRQLPZWQNXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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